3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole
Description
3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole (CAS Ref: 10-F427790) is a substituted pyrazole derivative characterized by a cyclopropyl group at position 3, a methyl group at position 1, and a nitro group at position 5 (Figure 1). Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound—particularly the cyclopropyl and nitro groups—imparts distinct electronic and steric properties.
Properties
IUPAC Name |
3-cyclopropyl-1-methyl-5-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-9-7(10(11)12)4-6(8-9)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBBMAJXJNSUOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropyl hydrazine with 1-methyl-3-nitro-1H-pyrazole under acidic conditions can yield the desired compound . Another method involves the use of nitration reactions where a precursor pyrazole compound is treated with nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
In an industrial setting, the production of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole may involve large-scale nitration processes. These processes typically use concentrated nitric acid and sulfuric acid to achieve high yields and purity . The reaction conditions are carefully controlled to ensure safety and efficiency, given the highly reactive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl and cyclopropyl groups can participate in substitution reactions, where they are replaced by other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of 3-cyclopropyl-1-methyl-5-amino-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The applications of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole can be categorized into several key areas:
Medicinal Chemistry
This compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. Its structure allows it to interact with various biological targets, which can lead to therapeutic benefits.
Research indicates that 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole exhibits significant biological activities, including:
- Anti-inflammatory Effects : It has shown promise in inhibiting pro-inflammatory cytokines such as TNF-alpha.
- Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Biological Activities of 3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-alpha production | |
| Antimicrobial | MIC against Staphylococcus aureus | |
| Enzyme inhibition | Potential for analgesic development |
Case Study 1: Anti-inflammatory Activity
In vitro studies have demonstrated that 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole significantly inhibits TNF-alpha production at concentrations as low as 10 µM. This suggests its potential use in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
A series of tests against bacterial strains revealed that the compound inhibited growth with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. These findings indicate its potential for development into a novel antimicrobial treatment.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The cyclopropyl and methyl groups may influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Pyrazole Derivatives
Key Observations:
Position 1 Substituents :
- The methyl group in the target compound offers minimal steric bulk compared to larger alkyl chains (e.g., propyl in or cyclopentyl in ). Smaller substituents may enhance metabolic stability in drug design contexts.
Position 5 Substituents: The nitro group is strongly electron-withdrawing, increasing electrophilicity of the pyrazole ring. This contrasts with amino groups (electron-donating, as in ) or carboxylic acid groups (polar and acidic, as in ). Nitro-substituted pyrazoles are often associated with explosive or bioactive properties, though specific data for this compound are unavailable.
Physicochemical Properties (Inferred):
- Lipophilicity : The cyclopropyl and nitro groups likely increase logP values compared to analogues with polar substituents (e.g., carboxylic acids).
- Solubility : The absence of ionizable groups (e.g., -COOH, -NH₂) suggests poor aqueous solubility, a common limitation in nitroaromatics.
Research Implications and Limitations
While direct biological or catalytic data for 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole are absent in the provided evidence, its structural features align with trends observed in pyrazole research:
- Agrochemical Potential: Nitro-pyrazoles are explored as herbicides or insecticides, leveraging their electrophilic reactivity .
- Pharmaceutical Relevance : Cyclopropyl groups are favored in drug design for their metabolic stability, as seen in antiviral or anticancer agents .
Limitations: Commercial discontinuation (as noted in ) may reflect challenges in synthesis, stability, or efficacy. Further studies are needed to elucidate its exact applications.
Biological Activity
3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Known for its versatile applications in organic synthesis and medicinal chemistry, this compound exhibits unique structural properties that contribute to its biological activities. The presence of a nitro group, along with cyclopropyl and methyl substituents, enhances its reactivity and potential therapeutic effects.
Synthesis and Preparation
The synthesis of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole can be accomplished through various methods. A common approach involves the cyclization of cyclopropyl hydrazine with 1-methyl-3-nitro-1H-pyrazole under acidic conditions. Industrially, large-scale production may utilize nitration processes involving concentrated nitric acid and sulfuric acid to achieve high yields and purity .
Biological Activity
3-Cyclopropyl-1-methyl-5-nitro-1H-pyrazole has been investigated for several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics.
- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.
- Mechanism of Action : The nitro group can participate in redox reactions, generating reactive intermediates that interact with biological molecules. The steric hindrance from the cyclopropyl group may influence binding affinity and specificity towards molecular targets .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-1-methyl-5-amino-1H-pyrazole | Amino group instead of nitro | Limited antimicrobial effects |
| 1-Methyl-3-propyl-4-nitro-1H-pyrazole | Carboxylic acid group | Moderate anti-inflammatory activity |
The presence of the nitro group in 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole is crucial for its enhanced biological activity compared to its analogs. The combination of substituents provides distinct chemical reactivity, making it a valuable scaffold in drug development .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives, including 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole:
- Antimicrobial Studies : A study demonstrated that derivatives of pyrazoles, including this compound, showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Anti-inflammatory Research : Findings indicated that compounds with similar structures exhibited reduced inflammation in animal models, supporting further investigation into their therapeutic potential .
- Pharmacological Profiles : The pharmacological activities of pyrazoles have been extensively reviewed, highlighting their role as active scaffolds in drug design due to their diverse biological effects .
Q & A
Q. Q1. What are the recommended synthetic routes for 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of nitro-substituted pyrazoles typically involves cyclocondensation of hydrazine derivatives with β-diketones or nitroalkenes. For example, describes a one-step condensation of substituted propenones with hydrazine derivatives under acidic conditions to form pyrazoline intermediates, which can be oxidized to pyrazoles. To introduce the cyclopropyl group, a Suzuki-Miyaura coupling or nucleophilic substitution with cyclopropylboronic acid (or derivatives) may be employed . Reaction temperature (e.g., 80–100°C for nitro-group stability) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield.
Q. Q2. How can researchers verify the purity and structural integrity of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole?
Methodological Answer: Use a combination of analytical techniques:
- HPLC-MS (): To confirm molecular weight (expected m/z ~207.2) and detect impurities.
- 1H/13C NMR (): Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), methyl group (δ 2.0–2.5 ppm), and nitro-group deshielding effects on adjacent carbons.
- Elemental Analysis (): Validate %C, %H, and %N against theoretical values (e.g., C: 46.36%, H: 4.38%, N: 27.04%).
Advanced Research Questions
Q. Q3. What are the stability challenges of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole under varying storage conditions?
Methodological Answer: Nitro groups are prone to photodegradation and thermal decomposition. Stability studies ( ) recommend:
- Storage : –20°C under inert atmosphere (N2/Ar) in amber vials to prevent nitro-to-nitrite isomerization.
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC (). Degradation products may include cyclopropane ring-opened derivatives or demethylated analogs.
Q. Q4. How can spectroscopic data resolve ambiguities in the regiochemistry of nitro-substituted pyrazoles?
Methodological Answer:
- X-ray Crystallography (): Resolves absolute configuration, as seen in analogous cyclopropyl-pyrazole structures.
- IR Spectroscopy (): Nitro group stretching vibrations (1520–1350 cm⁻¹) differ between C-5 and C-4 substitution.
- NOESY NMR (): Correlates spatial proximity of cyclopropyl protons to the nitro group, confirming substitution pattern.
Q. Q5. How should researchers address contradictory data in published synthetic protocols for nitro-pyrazoles?
Methodological Answer: Contradictions often arise from solvent polarity or catalyst choice. For example:
Q. Q6. What strategies improve regioselectivity in the synthesis of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer cyclopropane attachment to C-3 ().
- Microwave-Assisted Synthesis (): Reduces reaction time, minimizing undesired nitro-group migration.
Data-Driven Research Questions
Q. Q7. How can computational methods predict the bioactivity of 3-cyclopropyl-1-methyl-5-nitro-1H-pyrazole?
Methodological Answer:
- Molecular Docking (): Use AutoDock Vina to simulate binding to nitroreductase enzymes or cytochrome P450 isoforms. Compare binding scores with known inhibitors (e.g., CDPPB in ).
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC50 values from analogous nitro-pyrazoles .
Q. Q8. What experimental evidence supports the proposed metabolic pathways of nitro-pyrazoles in biological systems?
Methodological Answer:
Q. Q9. How do steric and electronic effects of the cyclopropyl group influence degradation kinetics?
Methodological Answer:
Q. Q10. What are the challenges in modifying the nitro group while retaining pyrazole ring stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
